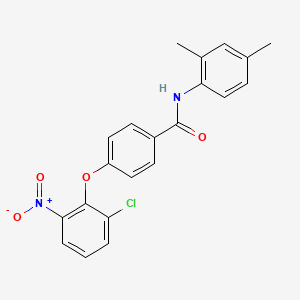
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it quickly gained popularity among athletes and bodybuilders due to its ability to enhance endurance and improve performance. Despite being banned by the World Anti-Doping Agency (WADA) in 2009, GW501516 continues to be used by some athletes and fitness enthusiasts.
作用機序
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various tissues, including skeletal muscle, liver, and adipose tissue. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn enhances endurance and improves metabolic function.
Biochemical and Physiological Effects:
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been shown to improve endurance and performance in animal models and some human studies. It has also been found to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and liver, which may have beneficial effects on metabolic health. However, its long-term effects on human health are still unknown.
実験室実験の利点と制限
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been widely used in animal studies to investigate its potential therapeutic applications and mechanism of action. Its ability to enhance endurance and improve metabolic function makes it a valuable tool for studying the effects of exercise and metabolic disorders. However, its use in human studies is limited due to safety concerns and ethical considerations.
将来の方向性
Further research is needed to fully understand the potential therapeutic applications and long-term effects of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide. Some possible future directions include:
1. Investigating the safety and efficacy of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide in humans with metabolic and cardiovascular diseases.
2. Studying the effects of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide on muscle and bone health in aging populations.
3. Exploring the potential use of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide in combination with other drugs or lifestyle interventions for the prevention and treatment of metabolic disorders.
4. Investigating the effects of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide on cognitive function and neurodegenerative diseases.
5. Developing safer and more selective PPARδ agonists with fewer side effects.
Conclusion:
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide is a synthetic drug that has gained popularity among athletes and fitness enthusiasts due to its ability to enhance endurance and improve performance. However, its use is currently banned by WADA due to safety concerns. While 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has shown potential therapeutic applications in metabolic and cardiovascular diseases, further research is needed to fully understand its long-term effects on human health.
合成法
The synthesis of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide involves several steps, including the reaction of 2-chloro-6-nitrophenol with 2,4-dimethylphenylamine to form the intermediate 2-chloro-6-nitrophenyl-N-(2,4-dimethylphenyl)amine. This intermediate is then reacted with benzoyl chloride to form the final product, 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide.
科学的研究の応用
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including diabetes, obesity, and atherosclerosis. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models. However, its use in humans is currently limited due to safety concerns.
特性
IUPAC Name |
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-6-11-18(14(2)12-13)23-21(25)15-7-9-16(10-8-15)28-20-17(22)4-3-5-19(20)24(26)27/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNLLUIRZULQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5212425.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)
![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)

amine oxalate](/img/structure/B5212517.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)
![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)
